Tmpmgcl

Beschreibung

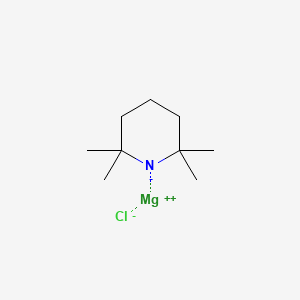

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;2,2,6,6-tetramethylpiperidin-1-ide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N.ClH.Mg/c1-8(2)6-5-7-9(3,4)10-8;;/h5-7H2,1-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSWZAXQDJMJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228366 | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215863-85-7 | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215863-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethylpiperidinylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into Reactions Mediated by Tmpmgcl·licl

Mechanistic Pathways of Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a cornerstone reaction pathway facilitated by TMPMgCl·LiCl. This process enables the selective deprotonation of an aromatic or heteroaromatic ring at the position ortho to a directing metalation group (DMG). organic-chemistry.org The DMG, typically containing a heteroatom capable of coordinating to a metal center, guides the metalating reagent to the ortho position, thereby increasing the acidity of the adjacent proton. organic-chemistry.org

This compound·LiCl's non-nucleophilic character makes it an ideal base for DoM, as it minimizes undesirable side reactions like addition to electrophilic functional groups present in the substrate. cenmed.comwikipedia.org The regioselectivity of the metalation is influenced by the specific DMG and reaction conditions. rsc.org Studies have demonstrated that the presence of Lewis acids, such as BF₃·OEt₂, can alter the regioselectivity of metalation mediated by this compound·LiCl. rsc.orgnih.gov This suggests a mechanism involving the coordination of the Lewis acid to either the substrate or the this compound·LiCl complex, which in turn directs the deprotonation to a different ortho position. rsc.orgnih.gov

Atom-Transfer Mechanisms in Halogen-Magnesium Exchange Reactions

While DoM is a primary mode of reactivity, this compound·LiCl can also participate in halogen-magnesium exchange reactions, although reagents like i-PrMgCl·LiCl or s-Bu₂Mg are more commonly associated with this transformation. rsc.orgnih.gov This reaction involves the exchange of a halogen atom on an organic halide with a magnesium species from the organomagnesium reagent. nih.gov

Investigations into the mechanisms of related halogen-magnesium exchange reactions, particularly those involving i-PrMgCl·LiCl, indicate that these processes can proceed through an atom-transfer mechanism, potentially involving radical intermediates. rsc.orgnih.govresearchgate.net The presence of LiCl is known to accelerate these exchange reactions. rsc.org While detailed mechanistic studies specifically focusing on this compound·LiCl in halogen-magnesium exchange are less prevalent, the general principles of atom-transfer mechanisms in the presence of LiCl are likely applicable.

Role of Solution Structure and Aggregation in Reaction Mechanism

The performance and unique reactivity of this compound·LiCl are intrinsically linked to its structure and aggregation state in solution. Notably, this compound·LiCl exists predominantly as a monomeric species in solution, particularly when dissolved in THF. wikipedia.orgresearchgate.net This monomeric nature is largely attributed to the significant steric bulk of the 2,2,6,6-tetramethylpiperidide (TMP) ligand, which effectively prevents the formation of larger aggregates. wikipedia.org

The presence of LiCl plays a critical role in modulating the solution structure and inhibiting the formation of less reactive polymeric aggregates that can be problematic with other magnesium amide bases. wikipedia.orguni-muenchen.degoogle.com LiCl is believed to coordinate to the magnesium center, contributing to the stability and increased solubility of the monomeric species. wikipedia.orguni-muenchen.de

Influence of Trigonal Coordinated Magnesium

Studies employing techniques such as DOSY NMR spectroscopy have provided evidence that this compound·LiCl in THF solution features a magnesium atom with trigonal coordination. researchgate.netresearchgate.net This distinct coordination geometry is considered a key factor contributing to the reagent's exceptional reactivity and selectivity in metalation reactions. researchgate.netresearchgate.net The trigonal planar arrangement around the magnesium center is thought to facilitate the approach and coordination of the substrate, a crucial step in the directed metalation process.

Aggregation and Solvation Numbers in Solution

While this compound·LiCl primarily exists as a monomer, the precise aggregation and solvation numbers in solution are important aspects that influence its reactivity. Techniques like Diffusion-Ordered Spectroscopy (DOSY) NMR are employed to determine the aggregation state and how many solvent molecules (e.g., THF) are associated with the organometallic complex in solution. researchgate.netresearchgate.netacs.org These studies provide valuable insights into the nature of the active species present in the reaction mixture. researchgate.netresearchgate.netacs.org The steric bulk of the TMP ligand is thought to induce the dissociation of THF ligands from the magnesium center, resulting in a magnesium amido complex with enhanced reactivity for the deprotonation of C-H bonds. wikipedia.org

Elucidation of Key Reaction Intermediates

The identification and characterization of intermediates formed during reactions mediated by this compound·LiCl are crucial for a comprehensive understanding of the reaction mechanisms. In directed ortho-metalation, the primary intermediate is the ortho-magnesiated species, where the magnesium atom is directly bonded to the aromatic or heteroaromatic ring at the position ortho to the DMG. organic-chemistry.org

These magnesiated intermediates are often sufficiently stable to be characterized and subsequently reacted with a variety of electrophiles to introduce different functional groups onto the aromatic or heteroaromatic core. rsc.org The stability and tolerance of functional groups in the organomagnesium intermediates generated by this compound·LiCl represent significant advantages compared to the more reactive organolithium species. wikipedia.org Research has demonstrated the formation of stable magnesiated intermediates with diverse functionalized substrates, including those bearing sensitive functionalities. rsc.org

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide essential information regarding the factors that govern the rate of reactions mediated by this compound·LiCl. A notable characteristic of this compound·LiCl is its enhanced kinetic basicity compared to magnesium amides lacking LiCl, which contributes significantly to its efficiency. wikipedia.orguni-muenchen.de

Several factors influence the reaction rate, including the nature of the substrate, the solvent used, the reaction temperature, and the concentration of the reagents. In directed metalation, the acidity of the ortho proton and the coordinating ability of the DMG are key determinants of the deprotonation rate. organic-chemistry.org Comparative studies have highlighted this compound·LiCl's ability to metalate even less activated substrates efficiently under relatively mild conditions. wikipedia.orguni-muenchen.de

The presence of LiCl has been shown to accelerate the rate of metalation. rsc.org While detailed kinetic studies specifically focused on this compound·LiCl are an ongoing area of research, investigations into related turbo Grignard reagents like i-PrMgCl·LiCl have provided valuable insights into the factors affecting reaction rates in both halogen-magnesium exchange and metalation processes. rsc.org These studies often involve monitoring the progress of the reaction over time using analytical techniques such as gas chromatography or NMR spectroscopy. rsc.org The increased solubility and the disruption of aggregates by LiCl are considered major factors contributing to the observed enhancement in reaction rates with this compound·LiCl. wikipedia.orguni-muenchen.de

Regioselective Metalation Reactions Facilitated by Tmpmgcl·licl

Directed Ortho-Magnesiation of Functionalized Aromatics

Directed ortho-metalation (DoM) is a strategy where a metalating agent is guided to a position ortho to a directing group on an aromatic ring. TMPMgCl·LiCl is particularly effective in facilitating directed ortho-magnesiation of a variety of functionalized aromatic systems. uni-muenchen.denih.govrsc.org

Activation of Aryl C–H Bonds

The activation of inert aryl C-H bonds is a fundamental transformation in organic synthesis. This compound·LiCl can effectively activate these bonds, particularly those positioned ortho to a directing metalation group (DMG). google.comamericanelements.com The presence of the DMG helps to orient the this compound·LiCl, leading to selective deprotonation at the ortho position. This approach allows for the functionalization of aromatic rings that would be challenging to address using traditional methods.

Chemo- and Regioselectivity in Mono- and Multiple Magnesiations

One of the key advantages of using this compound·LiCl is its ability to achieve high chemo- and regioselectivity. americanelements.com It can selectively deprotonate the most acidic or accessible C-H bond, even in molecules containing multiple functional groups. This selectivity allows for the preparation of uniquely substituted aromatic compounds. uni-muenchen.denih.gov

Furthermore, this compound·LiCl can be employed in successive metalation reactions to introduce multiple functionalities onto an aromatic ring in a controlled manner. google.comnih.govbeilstein-journals.org By carefully selecting the reaction conditions and the order of electrophilic quenching, polyfunctionalized aromatic derivatives can be synthesized with high precision. google.comuni-muenchen.denih.govbeilstein-journals.org For example, successive magnesiations using this compound·LiCl on protected aniline (B41778) derivatives have allowed the preparation of hexasubstituted anilines. uni-muenchen.de

Regioselective Magnesiation of Diverse Heterocyclic Systems

This compound·LiCl is exceptionally well-suited for the regioselective magnesiation of a wide array of heterocyclic systems, many of which are challenging substrates for other metalating agents due to their sensitivity or propensity for side reactions. google.combeilstein-journals.orgasynt.com

Pyridines and Related N-Heterocycles

Pyridines and other nitrogen-containing heterocycles are important scaffolds in pharmaceuticals and agrochemicals. thieme-connect.de this compound·LiCl enables the regioselective metalation of these sensitive substrates, often under conditions that minimize unwanted side reactions like nucleophilic addition to the heterocyclic ring. google.comasynt.comthieme-connect.de While some activated pyridines may require low temperatures for metalation, flow chemistry techniques can allow for higher reaction temperatures and shorter times. asynt.com Directed ortho-magnesiation of pyridine-2-sulfonamides using this compound·LiCl has been investigated, leading to 2,3-functionalized pyridines after reaction with electrophiles and subsequent amination. acs.orgthieme-connect.com

Cinnolines and Naphthyridines

TMP-derived bases, including this compound·LiCl, have been successfully applied to the regioselective metalation of cinnolines and naphthyridines. asynt.comthieme-connect.comacs.orgresearchgate.net For cinnolines, regioselective functionalization at specific positions, such as C3 and C8, has been achieved using different TMP-bases or in combination with Lewis acids. thieme-connect.comacs.org this compound·LiCl has been shown to facilitate magnesiation at the C8 position of the cinnoline (B1195905) skeleton. rsc.org In the case of naphthyridines, a combination of Zn-, Mg-, and Li-TMP bases, along with the presence or absence of a Lewis acid, allows for the introduction of multiple substituents with regiocontrol. researchgate.net this compound·LiCl can induce magnesiation at the C4 position of 1,5-naphthyridines. researchgate.net

Protected Uracils and Thiouracils

This compound·LiCl has been successfully employed for the regioselective magnesiation of protected uracils and thiouracils, enabling their subsequent functionalization. Studies have shown that the regioselectivity of metalation in protected uracil (B121893) derivatives can be controlled by the choice of base. While lithiation with TMPLi on 2,4-dimethoxypyrimidine (B108405) primarily yields the 5-lithiated product, treatment with this compound·LiCl in THF at 25 °C leads exclusively to the 6-magnesiated uracil derivative. rsc.orgrsc.org This regioselectivity allows for the introduction of various electrophiles at the C-6 position. Subsequent metalation at the C-5 position can then be achieved using a different magnesium base like TMP₂Mg·2LiCl, enabling the synthesis of fully functionalized uracils and thiouracils. rsc.orgrsc.org

The regioselective metalation of 2,4-dimethoxypyrimidine with this compound·LiCl is summarized in the table below:

| Starting Material | Base | Solvent | Temperature (°C) | Time (min) | Major Product Regioselectivity |

| 2,4-dimethoxypyrimidine | TMPLi | Ether | 0 | 10 | C-5 |

| 2,4-dimethoxypyrimidine | This compound·LiCl | THF | 25 | 15 | C-6 |

Further functionalization of the 6-magnesiated uracil derivatives with various electrophiles, such as iodine, trimethylsilyl (B98337) cyanide, and acyl chlorides, provides a range of substituted uracil derivatives in good yields. rsc.org

Imidazoles

This compound·LiCl is also effective for the metalation of imidazoles, allowing for selective functionalization of the imidazole (B134444) core. sci-hub.seresearchgate.net The regioselectivity of metalation in imidazoles can be influenced by protecting groups and the presence of directing metalation groups (DMGs). For instance, the metalation of certain N1-protected imidazoles with this compound·LiCl can occur at specific positions, which can then be quenched with various electrophiles to obtain functionalized imidazole derivatives. sci-hub.se In some cases, a sulfoxide (B87167) substituent on the imidazole ring can act as a DMG, directing the metalation with this compound·LiCl to a specific position, such as position 4. sci-hub.sersc.org Subsequent reactions, including transmetalation and cross-coupling, can then be performed on the magnesiated intermediate. sci-hub.se

Examples of functionalization at position 4 of a protected imidazole using this compound·LiCl followed by quenching with various electrophiles have been reported, yielding functionalized imidazoles. sci-hub.se

Regioselectivity Control through Directing Metalation Groups (DMGs)

Directing Metalation Groups (DMGs) play a crucial role in controlling the regioselectivity of metalation reactions mediated by this compound·LiCl. uni-muenchen.desci-hub.se These groups, typically lone-pair-bearing substituents, can coordinate with the metal base, directing the deprotonation to an adjacent or nearby position on the aromatic or heteroaromatic ring. uni-muenchen.de The interaction between the DMG and the this compound·LiCl complex facilitates the selective abstraction of a proton, even in the presence of other potentially acidic protons. uni-muenchen.de

The influence of DMGs has been observed in the metalation of various heterocycles and functionalized aromatics using this compound·LiCl. For example, in the case of imidazoles, a sulfoxide group can act as a DMG, directing the metalation to the ortho-position relative to the DMG. sci-hub.sersc.org Similarly, in pyridines and other nitrogen-containing heterocycles, the nitrogen atom can act as a directing group, influencing the regioselectivity of metalation by this compound·LiCl. uni-muenchen.de The regioselectivity can sometimes be altered by the presence of Lewis acids, which can coordinate to the nitrogen or other functional groups, changing the directing effects. uni-muenchen.denih.gov

Halogen-Magnesium Exchange Reactions with this compound·LiCl

This compound·LiCl is also effective in facilitating halogen-magnesium exchange reactions, providing a mild and efficient method for preparing functionalized organomagnesium compounds from organic halides. sigmaaldrich.comuni-muenchen.de This method offers an alternative to traditional lithium-halogen exchange, which often requires very low temperatures and can be incompatible with certain functional groups. sigmaaldrich.com

The halogen-magnesium exchange using this compound·LiCl typically involves the reaction of an organic halide (R-X, where X is a halogen) with this compound·LiCl, leading to the formation of the corresponding organomagnesium halide (R-MgCl) and TMPX. This reaction is particularly useful for preparing functionalized aryl and heteroaryl Grignard reagents that may be difficult to access by direct insertion of magnesium into the C-X bond or by other metalation methods. sigmaaldrich.com The presence of LiCl is known to accelerate these exchange reactions and improve their efficiency. sigmaaldrich.comrsc.org

This exchange reaction has been applied to a variety of substrates, including aryl, heteroaryl, and benzylic halides, allowing for the preparation of a wide range of functionalized organomagnesium species. sigmaaldrich.comuni-muenchen.de These intermediates can then be reacted with various electrophiles to synthesize complex molecules. For instance, halogen-magnesium exchange on brominated quinolines using i-PrMgCl·LiCl or this compound·LiCl has been reported as a method to generate magnesiated quinolines, which can then undergo further functionalization. acs.org

| Organic Halide Example | Reagent | Conditions | Product Type |

| Aryl/Heteroaryl Halides | This compound·LiCl | Various | Functionalized RMgCl |

| 3-bromoquinoline | This compound·LiCl | -20 °C, 2 h (C2-deprotonation observed) acs.org | Magnesiated quinoline (B57606) |

| 2,5-dichlorothiophene | This compound·LiCl | Not specified fully in snippet | 3-metalated-thiophene sigmaaldrich.com |

It's important to note that while this compound·LiCl is effective for directed metalation (deprotonation), other magnesium reagents like i-PrMgCl·LiCl are more commonly highlighted specifically for halogen-magnesium exchange reactions in some contexts, although this compound·LiCl can also perform this transformation. sigmaaldrich.comrsc.org The choice of reagent and reaction conditions can influence whether deprotonation or exchange is the dominant pathway. sigmaaldrich.com

Influence of Additives and Co Reagents on Tmpmgcl·licl Reactivity

The Role of Lithium Chloride (LiCl) in Enhancing Reactivity and Selectivity ("Turbo" Effect)

The presence of lithium chloride (LiCl) is integral to the enhanced reactivity and solubility of TMPMgCl·LiCl, often referred to as the "turbo" effect. Compared to its LiCl-free counterpart, this compound, the complex with LiCl exhibits significantly improved solubility in common organic solvents like THF, which is crucial for its application in synthesis orgsyn.orgwikipedia.org. Structurally, LiCl is reported to coordinate to the magnesium amide, and in solution, the solid-state structure of this compound·LiCl is largely retained, existing as a monomeric contact ion pair due to the steric bulk of the TMP ligand wikipedia.org. This monomeric nature in solution is thought to contribute to its enhanced kinetic activity compared to dimeric magnesium amide complexes wikipedia.org.

The "turbo" effect of LiCl extends beyond solubility enhancement, leading to increased kinetic basicity and improved regioselectivity in metalation reactions wikipedia.orgsmolecule.com. For instance, this compound·LiCl can efficiently metalate ethyl-3-chlorobenzoate at the C2 position, a reaction that shows no metalation with the analogous iPr-Turbo-Hauser base (iPr₂NMgCl·LiCl), which instead undergoes an addition-elimination reaction wikipedia.orgsciencemadness.org. The presence of LiCl can also facilitate the insertion of zinc into aryl iodides and enhance the reactivity of functionalized organozincs towards addition reactions beilstein-journals.org. Furthermore, LiCl can activate carbonyl functions as a Lewis acid, influencing subsequent reactions rsc.org.

Lewis Acid Co-Catalysis in Metalation Reactions

The combination of this compound·LiCl with Lewis acids can dramatically increase the scope of metalation reactions and induce regioselectivity switches nih.govnih.govresearchgate.net. This synergistic effect often involves the formation of frustrated Lewis pairs, where the Lewis acidic metal center and the Lewis basic nitrogen of the TMP ligand coexist without forming a classical adduct, thereby enhancing reactivity uni-muenchen.dersc.org.

Regioselectivity Switches with BF₃·OEt₂

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a prominent example of a Lewis acid that can trigger regioselectivity switches when used in conjunction with this compound·LiCl. A notable illustration is the metalation of 3-fluoropyridine (B146971). Direct metalation with this compound·LiCl favors functionalization at the C2 position. However, when 3-fluoropyridine is pre-complexed with BF₃·OEt₂ before the addition of this compound·LiCl, the metalation occurs regioselectively at the C4 position uni-muenchen.dersc.org. This change in regioselectivity is attributed to the coordination of BF₃ to the nitrogen atom of the pyridine (B92270) ring, which influences the acidity of adjacent protons and blocks the C2 position from metalation by the bulky this compound·LiCl base uni-muenchen.dersc.orgznaturforsch.com. This dual activation approach has been successfully applied to the orthogonal metalation of other heterocycles, such as pyrimidines rsc.org.

Data illustrating the regioselectivity switch with BF₃·OEt₂ in the metalation of 3-fluoropyridine:

| Reagents | Substrate | Lewis Acid | Metalation Position | Subsequent Reaction Product | Yield (%) |

| This compound·LiCl | 3-fluoropyridine | None | C2 | 2-arylated pyridine | 72 uni-muenchen.de |

| BF₃·OEt₂ then this compound·LiCl | 3-fluoropyridine | BF₃·OEt₂ | C4 | 4-arylated pyridine | 74 uni-muenchen.de |

Activation of Transition Metal Bis(amides)

While s-block metal amides like this compound·LiCl are effective for deprotonative metalation, transition metal amides often lack sufficient basicity for these transformations uva.eschimia.chresearchgate.net. However, the kinetic basicity of transition metal bis(amides), such as those of iron and cobalt, can be significantly boosted by additives like LiCl or NBu₄Cl uva.esresearchgate.net. This activation enables these transition metal complexes to promote direct metal-hydrogen exchange processes, even with challenging substrates like fluoroarenes uva.esresearchgate.net. The addition of LiCl can lead to the formation of kinetically activated 'ate' species, facilitating the metalation reaction uva.esresearchgate.netresearchgate.net.

Combination with Other Organometallic Species (e.g., Zincates)

This compound·LiCl can be combined with other organometallic species, particularly zincates, to generate new mixed metal bases with tailored reactivity and selectivity profiles beilstein-journals.orgnih.govnih.govgoogle.com. For instance, treating this compound·LiCl with ZnCl₂ can produce a complex mixed metal base, TMP₂Zn·2MgCl₂·2LiCl. In this mixed base, LiCl enhances solubility, MgCl₂ increases reactivity, and zinc contributes exceptional chemoselectivity beilstein-journals.org.

These mixed magnesium-zinc (B8626133) bases are outstanding reagents for the metalation of functionalized aromatics and heterocycles nih.govnih.govresearchgate.net. They can achieve regioselective metalation of sensitive heterocycles like 1,3,4-oxadiazoles and pyrimidines beilstein-journals.org. The combination of this compound·LiCl with zinc reagents or zinc salts allows for transmetalation, providing access to functionalized organozinc compounds that can participate in various cross-coupling reactions, such as Negishi couplings beilstein-journals.orgnih.govacademie-sciences.fracs.org.

An example of the utility of combining this compound·LiCl with zinc is the functionalization of 4-cyanopyridine. Treatment with BF₃·OEt₂ followed by zincation with TMP₂Zn·2LiCl and subsequent bromination yields a 3,4-disubstituted pyridine. Further magnesiation of this product with this compound·LiCl can then be performed regioselectively at the 2-position nih.gov.

Synthetic Applications of Tmpmgcl·licl in Complex Molecule Construction

Functionalization of Aromatic and Heteroaromatic Scaffolds

TMPMgCl·LiCl is highly effective for the regioselective deprotonation (metalation) of a wide range of aromatic and heteroaromatic substrates. smolecule.comwikipedia.orgorgsyn.orguni-muenchen.denih.gov This metalation generates organomagnesium intermediates that can then be reacted with various electrophiles to introduce functional groups at specific positions on the aromatic or heteroaromatic ring. orgsyn.orguni-muenchen.dersc.org This approach is particularly useful for substrates containing sensitive functional groups that might not be compatible with more reactive organolithium reagents. orgsyn.orgrsc.orgnih.gov

Diverse Electrophilic Trapping Reactions

The organomagnesium intermediates generated by this compound·LiCl-mediated metalation can be quenched with a variety of electrophiles, leading to the introduction of diverse functional groups. Common electrophilic trapping reactions include:

Halogenation: Reaction with halogens or halogenating agents to introduce halogens (e.g., iodination with I₂). orgsyn.orgrsc.org

Acylation: Reaction with acid chlorides or other acylating agents to form ketones. orgsyn.orgrsc.orgnih.govuni-muenchen.de

Alkylation and Allylation: Reaction with alkyl or allyl halides to introduce alkyl or allyl groups. nih.govrsc.orguni-muenchen.dersc.org

Carboxylation: Reaction with carbon dioxide or ethyl cyanoformate to introduce carboxylic acid or ester groups. nih.govacs.org

Cross-Coupling Reactions: Transmetalation of the magnesium intermediate to other metals (e.g., zinc, copper) followed by cross-coupling reactions like Negishi or Suzuki couplings with aryl or alkenyl halides. orgsyn.orgrsc.orgrsc.orguni-muenchen.deacs.orgnih.govacs.orgresearchgate.net

Reaction with Aldehydes: Trapping with aldehydes can lead to the formation of alcohols. uni-muenchen.dersc.org

The regioselectivity of these metalation and trapping reactions can often be controlled by the presence or absence of Lewis acids like BF₃·OEt₂. nih.govd-nb.info

Multi-functionalization Strategies

This compound·LiCl enables multi-functionalization of aromatic and heteroaromatic systems, allowing for the introduction of multiple different functional groups on a single scaffold. This can be achieved through sequential metalation and trapping steps. For example, iterative metalation of thiophenes or pyrimidines with this compound·LiCl and subsequent quenching with different electrophiles can lead to highly substituted derivatives. uni-muenchen.denih.gov Directed metalation strategies, where a functional group on the substrate directs the site of metalation, are often employed in multi-functionalization sequences. rsc.orgacs.org

Total Synthesis of Bioactive Molecule Precursors

This compound·LiCl has proven to be a valuable reagent in the total synthesis of various bioactive molecules and their precursors, particularly those containing complex aromatic and heteroaromatic ring systems. nih.govuni-muenchen.de

Synthesis of Pyridoacridine Alkaloids

This compound·LiCl has been successfully applied in the total synthesis of marine pyridoacridine alkaloids, a class of polycyclic compounds known for their significant biological activities, including cytotoxic, antibacterial, and antiviral properties. nih.govacs.orgresearchgate.netnih.govresearchgate.net A notable example is its use in the total synthesis of demethyldeoxyamphimedine. nih.govacs.orgnih.govacs.org The final ring closure step in this synthesis was achieved via a directed remote ring metalation using this compound·LiCl, followed by intramolecular trapping of an ester group. acs.orgnih.govacs.org this compound·LiCl has also been used in the synthesis of ascididemin (B1665191) analogues. nih.govresearchgate.netresearchgate.net

Preparation of Talnetant Precursors

This compound·LiCl has been employed in the preparation of precursors for pharmaceutically active compounds like Talnetant, an NK₃ receptor antagonist. rsc.orgacs.orguni-muenchen.dethieme-connect.de Its use in regioselective metalation of quinoline (B57606) derivatives is a key step in accessing the required functionalized intermediates for Talnetant synthesis. rsc.orgacs.orgthieme-connect.de

Synthesis of other Polyfunctionalized Building Blocks

Beyond specific natural products, this compound·LiCl is instrumental in the synthesis of a wide array of other polyfunctionalized building blocks containing aromatic and heteroaromatic scaffolds. These building blocks are valuable intermediates in the synthesis of diverse organic molecules with potential applications in pharmaceuticals and materials science. rsc.orgresearchgate.netrsc.orgnih.govbeilstein-journals.org Examples include functionalized quinolines, benzothiophenes, benzofurans, pyrazines, and indolizines. uni-muenchen.deresearchgate.netrsc.orguni-muenchen.demdpi.com The ability of this compound·LiCl to metalate substrates with various sensitive functional groups makes it particularly useful for preparing complex intermediates. orgsyn.orgrsc.orgrsc.org

Cyclization Reactions Enabled by this compound·LiCl-Mediated Metalation

This compound·LiCl is a powerful reagent for directed metalation, which can subsequently enable various cyclization reactions crucial for constructing complex molecular architectures. The ability of this compound·LiCl to regioselectively deprotonate aromatic and heteroaromatic substrates allows for the generation of magnesium intermediates at specific positions, which can then participate in intramolecular cyclization pathways or be further functionalized before undergoing cyclization.

One notable application is the synthesis of functionalized indoles. Highly functionalized indoles have been prepared through a sequence involving the successive magnesiation of o-alkynyl protected anilines using this compound·LiCl, followed by a KH-mediated cyclization reaction. This approach provides access to a wide range of substituted indole (B1671886) derivatives. The magnesiation step with this compound·LiCl generates the necessary organomagnesium intermediate on the aniline (B41778) precursor, setting the stage for the subsequent cyclization to form the indole ring system.

This compound·LiCl has also been employed in the synthesis of aza-indoles and aza-carbazoles through cyclization reactions. Directed ortho-magnesiation of pyridine-2-sulfonamides using this compound·LiCl creates magnesium intermediates that can undergo cyclization after reaction with electrophiles and subsequent amination. For instance, magnesiation of a pyridine (B92270) sulfonamide with this compound·LiCl, followed by transmetalation with CuCN·2LiCl and reaction with 2-methoxyallyl bromide, and subsequent steps including acidic cleavage and reductive amination, leads to a precursor that undergoes smooth cyclization upon deprotonation with phenyllithium, yielding an azaindole after aromatization.

Furthermore, this compound·LiCl-mediated metalation has been utilized in the synthesis of marine pyridoacridine alkaloids and their analogues.

Characterization and Spectroscopic Analysis of Tmpmgcl·licl Complexes

NMR Spectroscopic Studies for Solution Structure and Aggregation

NMR spectroscopy is a powerful tool for investigating the structure and aggregation of organometallic species in solution researchgate.netnih.govacs.org. Studies utilizing various NMR techniques have shed light on the complex nature of TMPMgCl·LiCl in different solvents and at varying concentrations and temperatures researchgate.netnih.govrsc.org.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Determination

Diffusion-Ordered Spectroscopy (DOSY) NMR is a technique that separates NMR signals based on the diffusion coefficients of the molecules in solution researchgate.netnih.govacs.org. This allows for the estimation of molecular weights and provides valuable information about the aggregation state of a compound researchgate.netnih.govacs.orgrsc.org.

Research utilizing DOSY NMR has been employed to study the aggregation of this compound·LiCl in solution. While some studies on related organometallic complexes show concentration and temperature-dependent aggregation equilibria, the solid-state structure of this compound·LiCl, which is a monomeric contact ion pair, is largely retained in THF solution across different temperatures and concentrations due to the steric bulk of the TMP ligand wikipedia.org. DOSY NMR, particularly with the use of external calibration curves (ECC), has been highlighted as a method for determining the aggregation and solvation numbers of organometallic complexes, which is important for understanding reaction mechanisms researchgate.netnih.govacs.org.

DOSY NMR data can be used to estimate molecular weights, as species with higher molecular weights diffuse slower rsc.org. Establishing a relationship between the diffusion coefficient and molecular weight is key to this analysis rsc.org. Recent advancements in DOSY molecular weight estimation, such as the power-law approach and ECCs, have improved the applicability of this technique, even for molecules containing heavier elements researchgate.net.

¹H and ¹³C NMR Spectral Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the local electronic environment of hydrogen and carbon atoms within the this compound·LiCl complex researchgate.net. Analysis of the chemical shifts, splitting patterns, and coupling constants in these spectra helps in confirming the structure of the complex and understanding how it interacts with the solvent and other species in solution researchgate.net.

Specific ¹H and ¹³C NMR data for this compound·LiCl and related compounds have been reported in the literature, often in the context of its use in metalation reactions rsc.orgsci-hub.sewiley-vch.deresearchgate.net. These spectra serve as crucial characterization data for the reagent and the products obtained from reactions involving this compound·LiCl. For example, ¹H NMR analysis is used to determine the regioselectivity of metalation reactions mediated by this compound·LiCl clockss.org. ¹³C NMR can sometimes be challenging to obtain for certain organometallic compounds due to factors like low solubility or signal suppression researchgate.net.

While specific detailed spectral data for this compound·LiCl itself across various conditions might be distributed across multiple studies focusing on its reactivity, the general application of ¹H and ¹³C NMR confirms its structural integrity and provides evidence for its participation in reactions rsc.orgsci-hub.sewiley-vch.deresearchgate.netclockss.org.

Table 1: Representative NMR Data for Compounds Involved in this compound·LiCl Chemistry (Illustrative Example based on search results)

| Nucleus | Chemical Shift (ppm) | Multiplicity | J (Hz) | Solvent | Assignment (Illustrative) | Source |

| ¹H | 6.85 | s | - | CDCl₃ | Aromatic CH | rsc.org |

| ¹H | 3.96 | s | - | CDCl₃ | OCH₃ | rsc.org |

| ¹H | 1.39 | s | - | CDCl₃ | C(CH₃)₃ | rsc.org |

| ¹³C | 170.6 | - | - | CDCl₃ | C=O | rsc.org |

| ¹³C | 163.6 | - | - | CDCl₃ | Aromatic C | rsc.org |

| ¹³C | 55.3 | - | - | CDCl₃ | OCH₃ | rsc.org |

Integration of Spectroscopic Data with Mechanistic Findings

The spectroscopic data obtained from techniques like NMR, particularly DOSY, ¹H, and ¹³C NMR, are integrated with mechanistic studies to gain a comprehensive understanding of how this compound·LiCl functions as a reagent uva.esresearchgate.netnih.govsci-hub.seamericanelements.com. The solution structure and aggregation state determined by NMR directly influence the reactivity and selectivity observed in metalation and other reactions uva.esresearchgate.netnih.gov.

For instance, the finding that this compound·LiCl largely retains its monomeric structure in THF solution, unlike some other Hauser bases, helps explain its distinct reactivity profile and functional group tolerance wikipedia.org. Spectroscopic studies can provide evidence for the formation of intermediates and the role of LiCl in activating the magnesium center or influencing the reaction pathway uva.esacs.org.

DFT calculations are often used in conjunction with spectroscopic data to provide deeper mechanistic insights into the behavior of this compound·LiCl and the transition states involved in the reactions it mediates uva.esresearchgate.netresearchgate.net. By combining spectroscopic characterization with reactivity studies and theoretical calculations, researchers can develop a more complete picture of the complex reaction mechanisms driven by this compound·LiCl uva.esresearchgate.netnih.govsci-hub.seamericanelements.com.

Table 2: Role of Spectroscopic Data in Mechanistic Understanding (Conceptual)

| Spectroscopic Method | Information Gained | Mechanistic Implication |

| DOSY NMR | Aggregation state, diffusion coefficient, estimated molecular weight | Provides evidence for monomeric or aggregated species in solution, influencing reaction kinetics and pathway. researchgate.netnih.govrsc.org |

| ¹H NMR | Chemical shifts, coupling constants, integration | Confirms the structure of the reagent and products, monitors reaction progress, helps determine regioselectivity. rsc.orgsci-hub.sewiley-vch.deresearchgate.netclockss.org |

| ¹³C NMR | Chemical shifts | Provides information about the carbon framework and changes upon reaction, complementing ¹H NMR for structural elucidation. rsc.orgsci-hub.sewiley-vch.deresearchgate.net |

Computational and Theoretical Studies on Tmpmgcl·licl Reactivity

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

DFT calculations have been widely applied to elucidate the reaction mechanisms involving TMPMgCl·LiCl. These calculations help in determining the energetically favorable pathways and understanding the elementary steps of complex transformations.

For instance, DFT studies have been employed to investigate the detailed reaction mechanism of Pummerer coupling between sulfoxides and turbo-organomagnesium amides, including those involving this compound·LiCl or related species like DIPAMgCl·LiCl. These calculations have revealed that unprecedented heterometallic open cubane (B1203433) structures can act as reactive intermediates, providing favorable energy barriers for concerted anion-anion coupling and S-O cleavage steps nih.gov. This highlights the importance of considering various aggregated species in solution when studying the reaction mechanisms of these complex reagents nih.gov.

DFT calculations have also been used to evaluate the influence of substituents on the acidity of aromatic hydrogens, which is relevant to the deprotonation reactions mediated by this compound·LiCl researchgate.net. By calculating pKa values, computational models can predict the preferred deprotonation sites in functionalized substrates, aiding in the rational design of synthetic strategies uni-muenchen.de.

Furthermore, computational studies suggest that some reactions involving related magnesium bases might proceed via photochemically generated magnesium(I) radicals, which reduce the arene substrate before C-H or C-F bond activation occurs researchgate.net. DFT calculations can help to explore the feasibility and energetics of such radical pathways.

Prediction of Reactivity and Selectivity Profiles

Theoretical studies, often in conjunction with experimental data, contribute significantly to predicting the reactivity and selectivity profiles of this compound·LiCl. By calculating the energies of different possible reaction pathways and intermediates, researchers can gain insight into why certain products are favored over others.

A predictive model utilizing calculated pKa values has been developed to forecast the site-selectivity in deprotometalation reactions using related metal amide bases like TMPZnCl·LiCl. This model showed a significant overlap between calculated and experimental deprotonation sites, indicating that thermodynamic factors strongly influence the regioselectivity of these reactions uni-muenchen.de. Similar approaches can be applied to this compound·LiCl to predict the most acidic protons in a given substrate, thus guiding experimental metalation efforts.

Computational studies can also shed light on the factors governing chemoselectivity. For example, DFT calculations have been used to understand how this compound·LiCl can selectively metalate fluorinated nitriles under mild conditions, avoiding competing addition reactions to the unsaturated nitrile group rsc.org.

Modeling of Aggregation and Solvation Effects

The aggregation and solvation of organometallic reagents in solution are critical factors that influence their reactivity and selectivity. Computational methods are essential tools for modeling these complex phenomena.

Studies have shown that organomagnesium reagents exist in dynamic equilibria involving various aggregated species, and the presence of salts like LiCl can significantly alter these equilibria by forming mono- or multinuclear complexes nih.govlookchem.com. DFT calculations can be used to evaluate the energies and relative stabilities of these different aggregates, such as linear dimers, LiCl adducts, "ate" complexes, and open cubane structures nih.govlookchem.com. Understanding which aggregates are formed in solution is crucial for gaining better insight into reaction mechanisms and improving selectivity and yields researchgate.net.

Solvation effects, particularly in solvents like tetrahydrofuran (B95107) (THF), also play a vital role in the behavior of this compound·LiCl. Computational models, such as the polarizable continuum model (PCM) and explicit solvation models, are used in DFT calculations to account for the influence of the solvent on the energies of reactants, transition states, and intermediates dtu.dk. These models help to provide a more realistic description of the reaction energetics in solution dtu.dk. For instance, a two-level solvation model involving explicit solvent molecules coordinating to magnesium and a PCM for THF has been used to study Grignard-type chemistry dtu.dk.

Computational studies combining spectroscopic data and structural information further enhance the understanding of how additives like LiCl and solvent molecules like THF influence the metalating power and behavior of related metal amide complexes uva.es.

Future Directions and Emerging Research Avenues for Tmpmgcl·licl Chemistry

Development of Novel TMPMgCl·LiCl-Mediated Transformations

Future research aims to unlock new synthetic transformations mediated by this compound·LiCl beyond its established role in directed metalation. This includes exploring its potential in various catalytic cycles, developing novel domino or cascade reactions initiated by magnesiation, and investigating its utility in the synthesis of challenging molecular scaffolds. The ability of this compound·LiCl to generate highly functionalized organomagnesium intermediates under mild conditions makes it an attractive reagent for novel bond-forming reactions. For instance, ongoing work explores its application in the functionalization of previously unreactive C-H bonds and the development of new methodologies for the synthesis of complex natural products and pharmaceuticals. uni-muenchen.deresearchgate.netmdpi.com

Application in Sustainable and Green Chemistry Approaches

A significant future direction for this compound·LiCl chemistry lies in its integration into sustainable and green chemistry protocols. This involves developing more environmentally friendly methods for its preparation, such as utilizing continuous flow synthesis to reduce reaction times and improve efficiency nih.gov. Furthermore, research is focusing on employing this compound·LiCl in reactions that minimize waste generation, utilize less hazardous solvents, and operate under milder conditions. The use of this compound·LiCl in the functionalization of renewable feedstocks and the synthesis of biodegradable materials represents another promising avenue. The development of catalytic processes where this compound·LiCl acts as a co-catalyst or initiator for green transformations is also an area of active investigation. researchgate.netasynt.comrsc.org

Advanced Reaction Engineering (e.g., Microfluidics, Flow Chemistry Optimization)

The application of advanced reaction engineering techniques, particularly microfluidics and flow chemistry, is a key area for optimizing this compound·LiCl-mediated reactions. Continuous flow systems offer advantages such as improved heat transfer, faster mixing, and enhanced safety, which are particularly beneficial for handling reactive organometallic reagents like this compound·LiCl. nih.govasynt.comvapourtec.comnih.govnih.govtechniques-ingenieur.frresearchgate.net Research is focused on designing and implementing flow reactors for the continuous preparation and reaction of this compound·LiCl, enabling scalable and more efficient synthetic processes. nih.govasynt.comvapourtec.comnih.govnih.gov Optimization studies in flow chemistry are exploring parameters such as residence time, temperature, and concentration to maximize yield and selectivity and to enable reactions that are challenging to perform in batch. nih.govasynt.comnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis of this compound·LiCl

| Parameter | Batch Conditions nih.gov | Flow Conditions nih.gov |

| Reaction Time | 36 hours | 4 hours |

| Throughput Increase | - | ~10-fold |

| Space-Time Yield | - | Higher |

| LiCl Precipitation | Less Pronounced | Observed (can be managed) nih.gov |

Exploration of New Substrate Classes and Synthetic Targets

Expanding the scope of substrates amenable to this compound·LiCl-mediated functionalization is a continuous area of research. This includes exploring the metalation of increasingly complex and highly functionalized molecules, as well as challenging heterocyclic systems and alkyne derivatives. uni-muenchen.deresearchgate.netnih.govthieme-connect.de Researchers are investigating the regioselective functionalization of sensitive scaffolds relevant to the pharmaceutical and agrochemical industries. researchgate.netresearchgate.netrsc.orgacs.org The development of methodologies for the selective metalation of substrates containing a wider array of functional groups, including those typically incompatible with organometallic reagents, remains a key objective. wikipedia.org Furthermore, this compound·LiCl is being applied in the synthesis of advanced materials, such as conjugated polymers and organic electronic components. chemicalbook.comtcichemicals.com

Further Elucidation of Complex Aggregation States and Their Dynamic Behavior

A deeper understanding of the aggregation states of this compound·LiCl in solution and their dynamic behavior is crucial for rationalizing its reactivity and selectivity and for designing improved synthetic strategies. Research in this area utilizes spectroscopic techniques, such as NMR, and computational methods, such as Density Functional Theory (DFT), to probe the solution structure and identify the active species involved in metalation. wikipedia.orgresearchgate.netdntb.gov.uaresearchgate.net Understanding how factors like concentration, solvent, and temperature influence the aggregation state can lead to the fine-tuning of reaction conditions for optimal performance and regiocontrol. wikipedia.orgdntb.gov.ua Future studies aim to correlate specific aggregated species with observed reactivity patterns and to potentially design new multimetallic reagents with tailored structures and enhanced properties. wikipedia.orgnih.govresearchgate.netdntb.gov.ua

Q & A

Basic: What are the foundational methodologies for synthesizing Tmpmgcl and confirming its purity?

Answer:

Synthesis of this compound typically involves controlled magnesium-chlorine reactions under inert conditions. Key steps include:

- Precipitation methods : Adjusting stoichiometric ratios of precursors (e.g., MgO and HCl) to optimize yield .

- Characterization : Use NMR spectroscopy to confirm molecular structure and X-ray diffraction (XRD) for crystallinity. Purity is validated via mass spectrometry (MS) and elemental analysis .

- Quality control : Replicate synthesis under identical conditions to assess batch consistency, following protocols for inorganic compound synthesis .

Basic: How should researchers design initial experiments to study this compound’s physicochemical properties?

Answer:

Employ a structured framework like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives :

- Feasibility : Use thermogravimetric analysis (TGA) for thermal stability and UV-Vis spectroscopy for optical properties.

- Variables : Control humidity and temperature to isolate environmental effects .

- Replication : Conduct triplicate trials to establish baseline data, addressing variability .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound across studies?

Answer:

Apply qualitative contradiction analysis :

- Comparative review : Tabulate discrepancies in reaction rates or byproducts (e.g., pH-dependent hydrolysis) and identify methodological differences (Table 1).

- Controlled replication : Replicate conflicting experiments under standardized conditions (e.g., inert atmosphere vs. ambient) .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess significance of variables like solvent polarity or catalyst presence .

Table 1 : Example of Contradictory Reactivity Data Analysis

| Study | Solvent | Temp (°C) | Reactivity (mmol/s) | Notes |

|---|---|---|---|---|

| A | H₂O | 25 | 0.45 | Ambient O₂ |

| B | EtOH | 30 | 0.32 | N₂ atmosphere |

Advanced: What systematic approaches optimize this compound’s synthesis conditions for high-yield applications?

Answer:

Use Design of Experiments (DoE) principles:

- Factor screening : Identify critical parameters (e.g., Mg:Cl ratio, reaction time) via fractional factorial design .

- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions (Fig. 1) .

- Validation : Cross-check predicted yields with empirical data and refine models iteratively .

Figure 1 : RSM contour plot showing yield dependence on temperature and precursor concentration.

Basic: How to conduct a rigorous literature review on this compound’s applications in materials science?

Answer:

Follow systematic review protocols :

- Search strategy : Use databases (e.g., SciFinder, PubMed) with keywords: "Trimagnesium chloride," "coordination chemistry," "applications." Exclude non-peer-reviewed sources .

- Data extraction : Tabulate findings by application (e.g., catalysis, energy storage) and highlight gaps (e.g., limited studies on biocompatibility) .

- Critical evaluation : Assess study quality using PRISMA criteria (e.g., sample size, reproducibility) .

Advanced: How to integrate this compound into hybrid materials while maintaining structural integrity?

Answer:

Adopt combinatorial chemistry techniques :

- Compatibility testing : Screen this compound with polymers or metal-organic frameworks (MOFs) via solvent-assisted grinding .

- Stability assays : Monitor hybrid degradation under stress (e.g., cyclic voltammetry for electrochemical stability) .

- Cross-disciplinary synthesis : Collaborate with computational chemists to model interfacial interactions using DFT calculations .

Basic: What ethical and safety protocols are essential when handling this compound in lab settings?

Answer:

- Safety data sheets (SDS) : Review toxicity profiles and establish protocols for spill containment .

- Ethical compliance : Obtain institutional approval for hazardous material use and disposal .

- Training : Mandate PPE (gloves, goggles) and emergency response drills for lab personnel .

Advanced: How to address reproducibility challenges in this compound-based catalytic studies?

Answer:

- Open science practices : Publish raw data and detailed protocols in supplementary materials .

- Collaborative verification : Partner with independent labs to validate results using shared reagents .

- Error analysis : Quantify instrumental uncertainty (e.g., GC-MS calibration drift) and report confidence intervals .

Guidelines for Citations and Data Integrity

- Always use primary sources and avoid uncited claims from non-peer-reviewed platforms (e.g., ) .

- Follow IUPAC nomenclature and journal-specific formatting (e.g., Med. Chem. Commun. for chemical graphics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.